Boc,bzl-D-ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

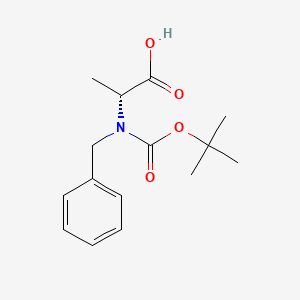

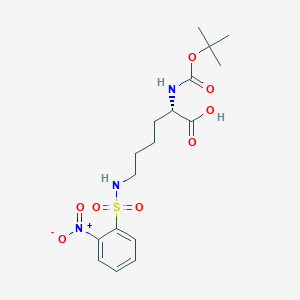

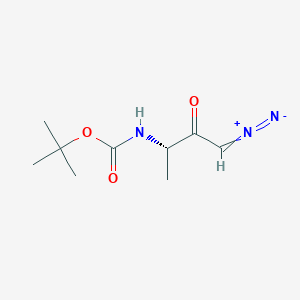

“Boc,bzl-D-ala-OH” is a chemical compound with the empirical formula C15H21NO41. It has a molecular weight of 279.331. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

The synthesis of peptides like “Boc,bzl-D-ala-OH” often involves solid-phase peptide synthesis (SPPS) or solution phase synthesis23. In the case of Boc-SPPS, the Boc/Bzl strategy is employed for temporary/permanent functional group protection4. The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.

Molecular Structure Analysis

The SMILES string of “Boc,bzl-D-ala-OH” is CC@@HC(=O)OC(C)(C)C)C(O)=O1. The InChI is 1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s11.

Chemical Reactions Analysis

The formation of the amide bond is one of the fundamental reactions in organic synthesis5. In Boc-SPPS, the Boc and Bzl protecting groups are acid labile4. However, the Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.

Physical And Chemical Properties Analysis

“Boc,bzl-D-ala-OH” has a boiling point of 416.0±34.0 °C and a density of 1.146±0.06 g/cm36. Its pKa is 4.02±0.106.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

In peptide synthesis, the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups are widely utilized for their reliability, especially in the synthesis of long and difficult polypeptides. These protective groups facilitate alternative orthogonality regarding protecting groups and ease of producing C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) for HF cleavage in Boc solid-phase peptide synthesis is a critical step for removing side chain protecting groups and releasing the peptide from the resin, underscoring the central role of Boc,bzl-D-ala-OH in synthesizing complex peptides (Muttenthaler, Albericio, & Dawson, 2015).

Material Science and Engineering

In material science, compounds like Boc,bzl-D-ala-OH contribute to the development of highly cross-linked thermosetting resins and polymers. These materials demonstrate high storage moduli, maintaining structural integrity across a wide temperature range, and exhibit high thermal stability. The synthesis of such polymers involves reactions that are facilitated by the chemical properties of compounds protected by Boc and Bzl groups, highlighting their importance in creating materials with specific mechanical and thermal properties (Cheng et al., 2012).

Boron Neutron Capture Therapy (BNCT)

Boron neutron capture therapy, a cancer treatment method, benefits from research on boron-containing compounds for their potential as boron delivery agents. Compounds like Boc,bzl-D-ala-OH, while not directly mentioned, are analogous to those involved in synthesizing agents for BNCT. The development and optimization of boron delivery agents are critical for the advancement of BNCT, showcasing the broader implications of research on protected compounds (Barth, Mi, & Yang, 2018).

Electrochemical Applications

The exploration of boron-doped diamond as an electrode material for electrochemical applications reflects the ongoing research into advanced materials. While Boc,bzl-D-ala-OH is not directly used in these applications, the research ethos around manipulating chemical properties for specific functionalities is shared. Such studies aim to enhance electrochemical performance through material design, underscoring the importance of chemical modification in advancing technological applications (Cobb, Ayres, & Macpherson, 2018).

Safety And Hazards

Direcciones Futuras

The future directions of “Boc,bzl-D-ala-OH” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that significant effort has been devoted to the optimization of solid-phase peptide synthesis (SPPS) to maximize the process to facilitate the synthesis of a desired peptide sequence, without extensive optimization or resynthesis4.

Propiedades

IUPAC Name |

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc,bzl-D-ala-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)